12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate is a complex organic compound with the molecular formula C19H27IN4O4 It is characterized by the presence of an azido group, a hydroxy group, and an iodine atom on a benzoyl ring, which is further connected to a dodecanoate chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate typically involves multiple steps, starting with the preparation of the benzoyl ring substituted with azido, hydroxy, and iodine groups. This can be achieved through a series of substitution reactions on a benzoyl precursor. The final step involves the coupling of the substituted benzoyl ring with a dodecanoate chain through an amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The azido group can be reduced to an amine group.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzoyl derivatives.
Scientific Research Applications
12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Utilized in the study of enzyme-substrate interactions due to its unique functional groups.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate involves its interaction with molecular targets through its functional groups. The azido group can participate in click chemistry reactions, the hydroxy group can form hydrogen bonds, and the iodine atom can engage in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate-coenzyme A
- 12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoic acid cholesteryl ester
Uniqueness
Compared to similar compounds, this compound stands out due to its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the azido group allows for click chemistry applications, while the iodine atom provides opportunities for halogen bonding interactions.
Properties
Molecular Formula |
C19H26IN4O4- |
---|---|
Molecular Weight |
501.3 g/mol |
IUPAC Name |
12-[(4-azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate |
InChI |
InChI=1S/C19H27IN4O4/c20-15-12-14(17(25)13-16(15)23-24-21)19(28)22-11-9-7-5-3-1-2-4-6-8-10-18(26)27/h12-13,25H,1-11H2,(H,22,28)(H,26,27)/p-1 |
InChI Key |
BLPGXBIWGYWBIP-UHFFFAOYSA-M |
Canonical SMILES |
C1=C(C(=CC(=C1I)N=[N+]=[N-])O)C(=O)NCCCCCCCCCCCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.